6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]
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Overview
Description
6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] is a complex organic compound that features a spirocyclic structure, incorporating both pyridine and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its unique structural properties, which make it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indene and piperidine precursors. The indene precursor can be synthesized through a Friedel-Crafts alkylation reaction, while the piperidine ring is often constructed via a cyclization reaction involving appropriate amine and aldehyde precursors.
The key step in the synthesis is the formation of the spirocyclic structure, which can be achieved through a [3+2] cycloaddition reaction. This reaction involves the use of a nitrile oxide and an alkene to form the spirocyclic intermediate, which is then further functionalized to introduce the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are known for their biological activities.
Piperidine derivatives: Similar to the compound , piperidine derivatives are widely studied for their pharmacological properties.
Indene derivatives: These compounds share the indene ring structure and are used in various chemical and pharmaceutical applications.
Uniqueness
6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] is unique due to its spirocyclic structure, which imparts rigidity and specific three-dimensional orientation to the molecule. This structural feature enhances its binding affinity and selectivity for biological targets, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
5-pyridin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-2-16(14-4-9-19-10-5-14)13-17-15(1)3-6-18(17)7-11-20-12-8-18/h1-2,4-5,9-10,13,20H,3,6-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDKFGFTLFHCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)C3=C1C=CC(=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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